Superior Virologic Response in Genotype 3b Cirrhosis
In patients with HCV genotype 3b infection and compensated cirrhosis, a 12-week regimen of coblopasvir plus sofosbuvir achieved a superior sustained virologic response rate at 12 weeks post-treatment (SVR12) compared to historical data for the combination of sofosbuvir and velpatasvir in Asian clinical studies [1][2].
| Evidence Dimension | Sustained Virologic Response at 12 weeks post-treatment (SVR12) |
|---|---|
| Target Compound Data | 67% SVR12 |
| Comparator Or Baseline | Sofosbuvir + Velpatasvir: 50% SVR12 |
| Quantified Difference | Absolute increase of 17 percentage points (67% vs. 50%) |
| Conditions | Patients with HCV genotype 3b infection and compensated cirrhosis; 12-week treatment; Asian population clinical studies [1][2] |
Why This Matters
This data demonstrates a clinically meaningful efficacy advantage for a coblopasvir-based regimen in a historically difficult-to-treat HCV subtype (genotype 3b), directly informing procurement for research targeting this specific patient population.
- [1] Efficacy and Safety of Coblopasvir Hydrochloride Capsules Combined With Sofosbuvir Tablets for the Treatment of Chronic HCV Infection. Clinical Trial NCT05601518. View Source
- [2] Exploring 2 trials. Trial Insights. First Posted: November 1, 2022. View Source
